(Z)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)methanol
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Overview
Description
(Z)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)methanol is an organic compound with a unique structure characterized by a cyclohexadiene ring with methylene and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethyl-6-methylene-2,4-cyclohexadien-1-one with a reducing agent to introduce the hydroxyl group, forming the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)methanol is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or as a tool for studying biochemical pathways.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable for producing polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(E)-(2,4-Dimethyl-6-methylene-2,4-cyclohexadien-1-ylidene)methanol: An isomer with different spatial arrangement.
2,4-Dimethyl-6-methylene-2,4-cyclohexadien-1-one: A precursor in the synthesis of the target compound.
2,4-Dimethyl-6-methylene-2,4-cyclohexadien-1-ylidene)ethanol: A similar compound with an ethyl group instead of a hydroxyl group.
Uniqueness
(Z)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)methanol is unique due to its specific configuration and functional groups. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities that are not observed in its analogs.
Properties
CAS No. |
107557-19-7 |
---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20168 |
Synonyms |
Methanol, (2,4-dimethyl-6-methylene-2,4-cyclohexadien-1-ylidene)- (9CI) |
Origin of Product |
United States |
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